(6-Bromo-1,3-benzothiazol-2-yl)methanol

Description

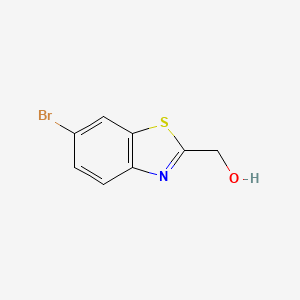

Structure

2D Structure

Properties

IUPAC Name |

(6-bromo-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLBHKPUSANPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188233-15-9 | |

| Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-benzothiazol-2-yl)methanol typically involves the reaction of 2-aminothiophenol with a brominated aldehyde or ketone. One common method is the condensation reaction between 2-aminothiophenol and 6-bromo-2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,3-benzothiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of 6-bromo-1,3-benzothiazole-2-carboxylic acid.

Reduction: Formation of 6-hydroxy-1,3-benzothiazole.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(6-Bromo-1,3-benzothiazol-2-yl)methanol has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of benzothiazole exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structure allows it to interact with biological targets, which is crucial for drug development.

Biological Probes

This compound can serve as a biological probe to study interactions within cellular systems. Its ability to bind to enzymes and receptors makes it useful in elucidating metabolic pathways and disease mechanisms. For instance, research indicates that similar compounds can influence enzyme activity, providing insights into their pharmacological effects.

Material Science

In materials science, this compound can be utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies and Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Antibacterial Activity | To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria | The compound exhibited significant antibacterial activity, suggesting potential as a therapeutic agent . |

| Mechanistic Study | To understand the interaction with DNA and metabolic enzymes | It was found that the compound binds effectively to target proteins, modulating their activity . |

| Development of Novel Derivatives | To synthesize and test new derivatives for enhanced biological activity | Several derivatives were created with improved potency against bacterial strains . |

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-benzothiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-position substituent (-CH₂OH vs. -NH₂) significantly impacts biological activity. For example, hydrazine derivatives of this compound exhibit antibacterial properties, while 6-bromo-1,3-benzothiazol-2-amine is primarily studied for crystallography .

Antibacterial Activity

- This compound Derivatives: Hydrazine derivatives (e.g., 7a-7e) show moderate activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .

- 6-Chloro-1,3-benzothiazole-2-amine : Analogous chloro derivatives exhibit weaker antibacterial effects, highlighting the importance of bromine for potency .

- Halogenated Indoles (e.g., 6-bromo-1H-indole-3-carboxylic acid methyl ester) : While structurally distinct, brominated indoles display weak activity against Staphylococcus epidermidis, suggesting bromine's role in antimicrobial activity is context-dependent .

Reactivity Insights :

- The hydroxymethyl group in this compound allows functionalization into phosphate esters (e.g., compound 18), enabling applications in enzyme-responsive systems .

- Bromine at the 6-position enhances electrophilic substitution reactivity, facilitating further derivatization .

Physicochemical Properties

Notes: The benzimidazole analog’s higher predicted boiling point and density suggest stronger intermolecular interactions compared to the benzothiazole derivative .

Biological Activity

(6-Bromo-1,3-benzothiazol-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrNOS. Its structure features a benzothiazole core with a hydroxymethyl group, which significantly influences its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrNOS |

| SMILES | C1=CC2=C(C=C1Br)SC(=N2)CO |

| InChI | InChI=1S/C8H6BrNOS/c9-5-1-2... |

| InChIKey | JBLBHKPUSANPJP-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzothiazole derivatives with appropriate reagents. The synthesis yields high purity and structural integrity as confirmed by IR, NMR, and mass spectrometry analyses.

Antimicrobial Properties

Research indicates that compounds with a benzothiazole moiety exhibit significant antimicrobial activity. Specifically, this compound has been screened against various Gram-positive and Gram-negative bacteria. Preliminary findings suggest it possesses notable antibacterial properties, making it a candidate for further investigation as an anti-tubercular agent .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial cells. It is hypothesized that the compound binds to enzymes or receptors critical for bacterial growth and survival, thereby inhibiting their function. This interaction is influenced by the presence of the bromine atom and the hydroxymethyl group .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in combating resistant bacterial strains:

- Study on Antimicrobial Efficacy :

- Mechanistic Insights :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Benzothiazole core with acetamide group | Different biological activity profile |

| N-(6-methylbenzothiazol-2-yl)acetamide | Methyl group instead of bromo | Potentially lower reactivity due to steric hindrance |

| 2-Amino-N-(benzothiazol-2-yl)acetamide | Amino group substitution | Increased solubility and altered biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.